L-Alanine,3-[bis(2-hydroxyethyl)amino]-
Description
Significance of Amino Acid Derivatives in Contemporary Chemical Research
Amino acids are fundamental to life, serving as the constituent units of proteins. fishersci.atresearchgate.net Beyond this primary biological role, their derivatives—molecules in which the basic amino acid structure has been chemically altered—are of immense significance in modern chemical and biomedical research. nih.govwikipedia.org These modifications can involve the amino group, the carboxyl group, or the side chain, leading to a vast library of compounds with tailored properties. prepchem.com Amino acid derivatives are indispensable as building blocks in the synthesis of pharmaceuticals, peptidomimetics, and advanced materials. nih.govwikipedia.org Their applications span from developing new therapeutic agents like antibiotics and enzyme inhibitors to creating novel polymers and self-assembling nanostructures. nih.govchemicalbook.com The ability to modify the inherent properties of natural amino acids allows scientists to design molecules with enhanced stability, specific biological activities, or unique physical characteristics, making them crucial tools for innovation. prepchem.comgoogle.com
Rationale for Strategic Functionalization of Amino Acid Side Chains
The side chain of an amino acid determines its unique chemical properties and is a primary target for strategic functionalization. biosynth.comsigmaaldrich.com Modifying the side chain allows for the introduction of new functional groups, which can dramatically alter the molecule's function and interactions. nih.govchemspider.com This strategy is a cornerstone of medicinal chemistry and chemical biology, enabling the creation of non-canonical amino acids (ncAAs) that can be incorporated into peptides and proteins to study and modulate biological processes. sigmaaldrich.comnih.gov
The rationale for such modifications is diverse. It can be aimed at:
Introducing Reactive Handles: Installing functional groups that can participate in specific chemical reactions ("click chemistry," for example) allows for the precise labeling of peptides with probes like fluorophores or for conjugation to other molecules. chemspider.com
Altering Physicochemical Properties: Modifications can change a molecule's solubility, polarity, or size, which is critical for applications like drug delivery. nih.gov
Enhancing Biological Activity: Functionalization can improve a molecule's binding affinity to a biological target or increase its resistance to enzymatic degradation. nih.gov
Creating Novel Scaffolds: Side-chain modifications can generate entirely new molecular architectures for drug discovery and materials science. google.com
The aliphatic side chain of alanine (B10760859), a simple methyl group, presents a unique challenge and opportunity for functionalization, often requiring advanced synthetic methods to achieve selective modification. biosynth.com
IUPAC Nomenclature and Structural Representation of L-Alanine, 3-[bis(2-hydroxyethyl)amino]-
The compound L-Alanine, 3-[bis(2-hydroxyethyl)amino]- is a derivative of the natural amino acid L-alanine. The nomenclature indicates that a bis(2-hydroxyethyl)amino group, -N(CH₂CH₂OH)₂, is attached to the third carbon (C3) of the L-alanine backbone.
Based on standard IUPAC naming conventions for amino acids, where the carboxyl carbon is C1, the alpha-carbon (α-carbon) is C2, and the side-chain carbon is C3, the systematic name for this compound is (2S)-2-amino-3-[bis(2-hydroxyethyl)amino]propanoic acid . The "(2S)" designation specifies the stereochemistry at the α-carbon, corresponding to the naturally occurring L-isomer of alanine. wikipedia.org
Structural Details:
The molecule consists of a propanoic acid core.
C1: A carboxyl group (-COOH).
C2: The chiral center (α-carbon) bonded to an amino group (-NH₂) and a hydrogen atom. Its S-configuration defines it as an L-amino acid.
C3: This carbon, which is the methyl group in a standard alanine molecule, is instead bonded to the nitrogen atom of a diethanolamine (B148213) (bis(2-hydroxyethyl)amine) moiety.
Below is the structural representation and key chemical data for the compound.
Interactive Data Table: Properties of (2S)-2-amino-3-[bis(2-hydroxyethyl)amino]propanoic acid
| Property | Value | Source |
| Systematic IUPAC Name | (2S)-2-amino-3-[bis(2-hydroxyethyl)amino]propanoic acid | Derived from IUPAC rules wikipedia.orgnih.gov |
| Common Name | L-Alanine, 3-[bis(2-hydroxyethyl)amino]- | User-provided |
| Molecular Formula | C₇H₁₆N₂O₄ | Calculated |
| Molecular Weight | 208.21 g/mol | Calculated |
| Parent Amino Acid | L-Alanine | wikipedia.org |
| Substituent Group | bis(2-hydroxyethyl)amino | chemicalbook.combiosynth.com |
Overview of Key Academic Research Trajectories for Bis(2-hydroxyethyl)amino-Functionalized L-Alanine Derivatives
While specific research on (2S)-2-amino-3-[bis(2-hydroxyethyl)amino]propanoic acid is not widely documented in publicly available literature, its structure suggests several promising avenues for academic investigation based on the functionalities present. The combination of a chiral amino acid scaffold with the metal-coordinating and hydrogen-bonding capabilities of the diethanolamine moiety makes it a versatile building block.
Potential research trajectories include:
Coordination Chemistry and Metal Sequestration: The tertiary amine nitrogen and the two hydroxyl groups form a classic tridentate ligand structure, similar to that found in common chelating agents. Research could explore its ability to bind with various metal ions. This could have applications in creating novel contrast agents for medical imaging, developing catalysts for organic synthesis, or for use in environmental remediation to sequester heavy metals.
Peptide and Polymer Synthesis: The molecule could be used as a non-canonical amino acid in solid-phase peptide synthesis. nih.gov Incorporating this unit into a peptide chain would introduce a flexible, hydrophilic, and metal-coordinating site. The two hydroxyl groups also offer points for further modification or for initiating ring-opening polymerization to create novel biodegradable polymers and hydrogels. acs.org
Development of Biological Buffers: The parent compound for the side chain, diethanolamine, is related to several well-known biological buffers (e.g., Bicine, which is N,N-Bis(2-hydroxyethyl)glycine). biosynth.com Research could characterize the pKa values of the amino groups in L-Alanine, 3-[bis(2-hydroxyethyl)amino]- to assess its potential as a new, biocompatible buffer for use in cell culture or biochemical assays.
Asymmetric Catalysis: The inherent chirality of the L-alanine backbone combined with the ligand properties of the side chain makes it a candidate for the development of new chiral ligands for asymmetric catalysis, a field critical for the stereoselective synthesis of pharmaceuticals.
Interactive Data Table: Hypothesized Research Applications
| Research Area | Rationale | Potential Outcome |
| Coordination Chemistry | Presence of a tridentate N,O,O-ligand site from the diethanolamine moiety. | Novel metal complexes, catalysts, sequestering agents. nih.gov |
| Peptide Modification | Can be used as an unnatural amino acid building block. | Peptides with enhanced solubility, metal-binding sites, or new structural folds. nih.gov |
| Polymer Science | The two hydroxyl groups can act as initiators for polymerization. | New classes of functional, biodegradable polymers and hydrogels. acs.org |
| Biochemical Reagents | Structural similarity to known biological buffers. | Development of a new, effective buffer for a specific pH range. biosynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-[bis(2-hydroxyethyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O4/c8-6(7(12)13)5-9(1-3-10)2-4-11/h6,10-11H,1-5,8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTZVVQSQNDKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for L Alanine,3 Bis 2 Hydroxyethyl Amino and Its Analogues
Regioselective Functionalization Approaches at the C-3 Position of L-Alanine
The primary synthetic challenge in constructing L-Alanine, 3-[bis(2-hydroxyethyl)amino]- lies in the selective introduction of the bis(2-hydroxyethyl)amino group at the C-3 position (the β-carbon) of the L-alanine scaffold. The methyl group of alanine (B10760859) consists of unactivated C(sp³)–H bonds, making direct functionalization difficult. Several strategies can be conceptualized to overcome this hurdle.
Strategy 1: Nucleophilic Substitution from an L-Serine Derivative
A highly plausible and direct route involves utilizing L-serine as the starting material, as its C-3 position is already functionalized with a hydroxyl group. This approach circumvents the need for C-H activation. The synthesis would proceed through the following key steps:
Protection: The amino and carboxyl groups of L-serine must be protected to prevent side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and conversion to a methyl or benzyl ester for the carboxylic acid.
Activation of the Hydroxyl Group: The C-3 hydroxyl group is a poor leaving group and must be converted into a more reactive species. This is typically achieved by mesylation or tosylation, reacting the protected serine with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a non-nucleophilic base like triethylamine or pyridine. This converts the hydroxyl into a good leaving group (mesylate or tosylate).
Nucleophilic Substitution: The activated L-serine derivative is then reacted with diethanolamine (B148213). The nitrogen atom of diethanolamine acts as a nucleophile, displacing the leaving group at the C-3 position to form the desired carbon-nitrogen bond. This reaction is typically performed in a polar aprotic solvent.
Deprotection: The final step involves the removal of the protecting groups from the amino and carboxyl functions to yield the final zwitterionic product, L-Alanine, 3-[bis(2-hydroxyethyl)amino]-.
Strategy 2: Palladium-Catalyzed C(sp³)–H Activation
A more advanced approach involves the direct, regioselective functionalization of the C-3 position of L-alanine itself. This can be achieved through directed C–H activation, a powerful tool in modern organic synthesis. researchgate.netacs.org
N-Protection and Directing Group Installation: The amino group of L-alanine is first protected, and then a directing group, such as an 8-aminoquinoline amide, is installed. researchgate.netacs.org This directing group coordinates to a palladium catalyst and positions it in close proximity to the C-3 methyl group, enabling selective C–H bond activation at that site.
C-3 Functionalization: The palladium-catalyzed reaction, often using an oxidant, can introduce a functional handle at the C-3 position. While direct amination is challenging, this method can be used to introduce an aryl or vinyl group. researchgate.net
Functional Group Transformation: The newly introduced group would then need to be converted into the target bis(2-hydroxyethyl)amino moiety through a series of subsequent chemical transformations, such as ozonolysis of a vinyl group to an aldehyde followed by reductive amination with diethanolamine. This route is more complex and likely lower yielding than the L-serine approach but showcases a different synthetic logic.
Optimization of Reaction Conditions for Enhanced Purity and Yield
To develop a viable synthetic route, optimization of each reaction step is crucial. The nucleophilic substitution of an activated L-serine derivative with diethanolamine would be a critical step to optimize. Key parameters include the solvent, base, temperature, and stoichiometry of the reactants.
A hypothetical optimization study for the nucleophilic substitution step is presented below. The goal is to maximize the yield of the desired product while minimizing side reactions, such as elimination or reaction at the hydroxyl groups of diethanolamine.
| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Acetonitrile (B52724) | K₂CO₃ (2.0) | 80 | 24 | 45 | 85 |
| 2 | DMF | K₂CO₃ (2.0) | 80 | 12 | 65 | 90 |
| 3 | DMF | K₂CO₃ (2.0) | 100 | 12 | 70 | 88 |
| 4 | DMF | DIPEA (2.5) | 80 | 24 | 55 | 92 |
| 5 | DMF | K₂CO₃ (2.2) | 90 | 16 | 75 | 94 |
This table represents hypothetical data for illustrative purposes.
As suggested by the table, a solvent like DMF might be preferable to acetonitrile for its higher boiling point and ability to dissolve ionic intermediates. An inorganic base like potassium carbonate may prove more effective than an organic base like DIPEA. Fine-tuning the temperature and reaction time is essential to balance reaction rate and product decomposition.
Isolation and Advanced Purification Techniques for the Compound and Synthetic Intermediates
The target compound, L-Alanine, 3-[bis(2-hydroxyethyl)amino]-, is a zwitterionic, highly polar molecule due to the presence of the amino acid moiety and two additional hydroxyl groups. These properties make its isolation and purification challenging, as it will be highly soluble in water and insoluble in most common organic solvents.
Standard laboratory techniques such as extraction and silica (B1680970) gel chromatography are often ineffective for such compounds. Therefore, specialized methods are required:
Ion-Exchange Chromatography: This is the most powerful technique for purifying amino acids and their derivatives. diaion.com The crude product, dissolved in water, can be loaded onto a cation-exchange resin (e.g., Dowex 50). Impurities can be washed away, and the desired product can be eluted by changing the pH, typically using an aqueous ammonia solution. researchgate.net Alternatively, an anion-exchange resin can be used.
Recrystallization: If the compound can be isolated as a solid, recrystallization is an effective method for purification. The challenge lies in finding a suitable solvent system. Typically, mixtures of water with a miscible organic solvent like ethanol, isopropanol, or acetone are employed. The crude solid is dissolved in a minimum amount of hot water, and the organic solvent is added until the solution becomes turbid. Upon cooling, the purified product crystallizes out. researchgate.net
Reverse-Phase Chromatography (Preparative HPLC): While the compound is very polar, preparative reverse-phase HPLC using a C18 column can be used for final polishing. The mobile phase would typically consist of a gradient of water and a polar organic solvent like methanol or acetonitrile, with an additive such as formic acid or trifluoroacetic acid (TFA) to improve peak shape. reddit.com Subsequent removal of the additive is necessary.
Desalting: Synthetic procedures often leave inorganic salts in the final product. These can be removed by passing the aqueous solution of the product through a desalting column or by dialysis if larger quantities are involved.
For synthetic intermediates that are protected and thus less polar, standard purification techniques like silica gel column chromatography can be readily applied.
Comparative Analysis of Synthetic Routes for Related Bis(2-hydroxyethyl)amino-Substituted Amino Acid Derivatives
The synthetic strategies discussed can be adapted to produce a variety of related amino acid derivatives. The choice of the optimal route depends on the structure of the target molecule, specifically the position of the substitution. A comparative analysis of hypothetical routes to different bis(2-hydroxyethyl)amino-substituted amino acids highlights these considerations.
| Feature | β-Substituted Alanine (from L-Serine) | γ-Substituted Aminobutyric Acid (from L-Aspartic Acid) | δ-Substituted Aminovaleric Acid (from L-Glutamic Acid) |
| Starting Material | L-Serine | L-Aspartic Acid | L-Glutamic Acid |
| Availability | Readily available and inexpensive. | Readily available and inexpensive. | Readily available and inexpensive. |
| Key Transformation | Nucleophilic substitution on an activated C-3 hydroxyl group. | Reduction of the side-chain carboxylic acid to an alcohol, followed by activation and substitution. | Reduction of the side-chain carboxylic acid to an alcohol, followed by activation and substitution. |
| Regioselectivity | Excellent. The C-3 position is pre-functionalized. | Excellent. Selective reduction of the side-chain carboxyl group over the α-carboxyl group is well-established (e.g., via borane reduction of a protected amino acid). | Excellent. Similar to the aspartic acid route, selective reduction of the γ-carboxyl group is feasible. |
| Stereocontrol | High. Reactions at C-3 have minimal impact on the α-stereocenter under mild conditions. | High. The reduction and substitution steps are remote from the α-stereocenter. | High. The reduction and substitution steps are remote from the α-stereocenter. |
| Number of Steps | Relatively few (protection, activation, substitution, deprotection). | More steps due to the initial reduction of the carboxylic acid. | More steps due to the initial reduction of the carboxylic acid. |
| Potential Issues | Potential for elimination side reactions during the substitution step. | Over-reduction can be an issue. The intermediate γ-lactone formation is possible. | Potential for lactam formation (pyroglutamic acid derivatives) during manipulations. |
| Overall Feasibility | High | High | High |
This comparative analysis demonstrates that while the synthesis of various homologues is feasible, the specific challenges and the number of synthetic steps vary depending on the starting amino acid. The route starting from L-serine for the β-substituted alanine derivative appears to be the most direct and efficient.
Advanced Spectroscopic and Structural Characterization of L Alanine,3 Bis 2 Hydroxyethyl Amino
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the precise structural arrangement of atoms within a molecule. Through the analysis of one-dimensional and two-dimensional NMR spectra, a complete assignment of the proton and carbon skeletons of L-Alanine, 3-[bis(2-hydroxyethyl)amino]- can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. The spectrum of L-Alanine, 3-[bis(2-hydroxyethyl)amino]- is expected to exhibit distinct signals corresponding to the various proton groups. The chemical shifts (δ) are influenced by the electron density around the protons, and the coupling between adjacent protons (J-coupling) provides valuable connectivity information.
Interactive ¹H NMR Data Table for L-Alanine, 3-[bis(2-hydroxyethyl)amino]-
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Hα (CH) | 3.5 - 3.8 | Doublet of Quartets | J(Hα, Hβ) ≈ 7 Hz, J(Hα, NH) ≈ 5 Hz |
| Hβ (CH₂) | 2.8 - 3.1 | Multiplet | J(Hβ, Hα) ≈ 7 Hz, J(Hβ, N-CH₂) ≈ 6 Hz |
| N-CH₂ (Hydroxyethyl) | 3.6 - 3.9 | Triplet | J(N-CH₂, O-CH₂) ≈ 5 Hz |
| O-CH₂ (Hydroxyethyl) | 3.9 - 4.2 | Triplet | J(O-CH₂, N-CH₂) ≈ 5 Hz |
| OH (Hydroxyethyl) | Variable (Broad Singlet) | Broad Singlet | - |
| NH (Amine) | Variable (Broad Singlet) | Broad Singlet | - |
| COOH (Carboxylic Acid) | Variable (Broad Singlet) | Broad Singlet | - |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in L-Alanine, 3-[bis(2-hydroxyethyl)amino]- will produce a distinct signal in the spectrum.
Interactive ¹³C NMR Data Table for L-Alanine, 3-[bis(2-hydroxyethyl)amino]-
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxyl) | 175 - 180 |
| Cα (CH) | 50 - 55 |
| Cβ (CH₂) | 45 - 50 |
| N-CH₂ (Hydroxyethyl) | 55 - 60 |
| O-CH₂ (Hydroxyethyl) | 60 - 65 |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.
Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in the COSY spectrum of L-Alanine, 3-[bis(2-hydroxyethyl)amino]- would confirm the coupling between the α-proton and the β-protons, as well as the coupling between the methylene (B1212753) protons of the hydroxyethyl (B10761427) groups. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com For instance, the HSQC spectrum would show a cross-peak connecting the α-proton signal to the α-carbon signal.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of L-Alanine, 3-[bis(2-hydroxyethyl)amino]- with high confidence, confirming its molecular formula. The exact mass can be calculated from its molecular formula (C₇H₁₆N₂O₄) and compared with the experimental value.
Expected HRMS Data for L-Alanine, 3-[bis(2-hydroxyethyl)amino]-
| Ion | Calculated m/z |
| [M+H]⁺ | 193.1183 |
| [M+Na]⁺ | 215.1002 |
Analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure. Characteristic losses, such as the loss of water (H₂O), carbon dioxide (CO₂), or parts of the hydroxyethyl side chains, would provide strong evidence for the structure of L-Alanine, 3-[bis(2-hydroxyethyl)amino]-.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the functional groups present.
Key Vibrational Frequencies for L-Alanine, 3-[bis(2-hydroxyethyl)amino]-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) |
| N-H (Amine) | Stretching | 3300 - 3500 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1730 |
| C-O (Alcohol/Acid) | Stretching | 1050 - 1250 |
| C-N (Amine) | Stretching | 1000 - 1250 |
The presence of strong, broad absorption bands in the 3200-3600 cm⁻¹ region of the IR spectrum would confirm the presence of the hydroxyl groups. The characteristic carbonyl stretch of the carboxylic acid group would be observed around 1700-1730 cm⁻¹. Raman spectroscopy can provide complementary information, particularly for the non-polar C-C and C-H bonds.
Characterization of Amine and Hydroxyl Stretching and Bending Modes
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides critical insights into the functional groups of L-Alanine, 3-[bis(2-hydroxyethyl)amino]-. The spectrum is a composite of vibrations from the L-alanine backbone and the N,N-bis(2-hydroxyethyl) substituent.
The hydroxyl (-OH) groups of the hydroxyethyl moieties give rise to a characteristic broad stretching vibration band, typically observed in the 3600–3200 cm⁻¹ region. nih.gov The breadth of this band is indicative of hydrogen bonding, either intermolecularly or intramolecularly with the carboxyl group or the tertiary amine's nitrogen atom.
Unlike its parent amino acid, L-alanine, which exists as a zwitterion with a primary ammonium (B1175870) group (NH₃⁺), the target molecule possesses a tertiary amine. The stretching vibrations associated with the C-N bond of the tertiary amine are typically found in the 1350–1000 cm⁻¹ range. nih.gov For instance, in triallyl L-alanine, a related N,N-disubstituted alanine (B10760859) derivative, the C-N stretching vibration is observed at 1151 cm⁻¹. researchgate.net
The carboxyl group's vibrational modes are also significantly different from those in zwitterionic L-alanine. Instead of the characteristic asymmetric and symmetric stretches of the carboxylate (COO⁻) anion, the protonated carboxylic acid (-COOH) in the non-zwitterionic form of L-Alanine, 3-[bis(2-hydroxyethyl)amino]- would exhibit a C=O stretching vibration. This carbonyl stretch is typically strong and appears in the region of 1760-1690 cm⁻¹. researchgate.net In triallyl L-alanine, this C=O stretch is reported at 1730 cm⁻¹. researchgate.net The O-H stretch of the carboxylic acid group would contribute to the broad absorption in the 3300-2500 cm⁻¹ range.
Bending modes for the methylene (-CH₂-) groups in the hydroxyethyl chains and the methyl (-CH₃) and methine (-CH-) groups of the alanine core occur at lower frequencies, contributing to the fingerprint region of the spectrum. For L-alanine, methyl group bending vibrations are observed around 1454 cm⁻¹ and 1411 cm⁻¹. researchgate.net
Table 1: Characteristic Infrared (IR) Absorption Frequencies for Functional Groups in L-Alanine, 3-[bis(2-hydroxyethyl)amino]- (Inferred from Analogous Compounds)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference(s) |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3600 - 3200 (broad) | nih.gov |
| Carboxylic Acid (-COOH) | C=O Stretch | 1760 - 1690 | researchgate.net |
| O-H Stretch | 3300 - 2500 (broad) | ||
| Tertiary Amine (-N(CH₂R)₂) | C-N Stretch | 1350 - 1151 | nih.govresearchgate.net |
| Methyl (-CH₃) | C-H Bending | ~1454 | researchgate.net |
Investigation of Solvent and pH Effects on Vibrational Spectra
The vibrational spectrum of L-Alanine, 3-[bis(2-hydroxyethyl)amino]- is highly sensitive to the surrounding chemical environment, particularly solvent polarity and pH. These factors influence the molecule's ionization state and hydrogen-bonding interactions. nih.gov
Solvent Effects: In polar, protic solvents like water, extensive hydrogen bonding occurs between the solvent molecules and the solute's hydroxyl and carboxyl groups. This typically leads to a broadening and red-shifting (lower frequency) of the O-H and C=O stretching bands compared to their positions in non-polar solvents. acs.org Molecular dynamics simulations on similar amino acids have shown that water molecules form strong hydrogen bonds with the carboxyl and amino groups, creating a structured hydration shell that influences the vibrational modes. nih.gov
pH Effects: The pH of the solution dictates the protonation state of the acidic and basic centers within the molecule. L-Alanine, 3-[bis(2-hydroxyethyl)amino]- has two key ionizable sites: the carboxylic acid group and the tertiary amine.
At low pH (acidic conditions): Both the tertiary amine and the carboxylic acid group will be protonated. The amine will exist as a quaternary ammonium ion (-N⁺H(CH₂CH₂OH)₂), and the carboxyl group will be in its acidic form (-COOH). This would result in the appearance of N-H stretching and bending vibrations and the characteristic C=O stretch of the carboxylic acid.
At intermediate pH: A zwitterionic form may exist where the carboxylic acid is deprotonated (-COO⁻) and the tertiary amine is protonated (-N⁺H(CH₂CH₂OH)₂). In this state, the strong C=O band would be replaced by the characteristic asymmetric (around 1620-1590 cm⁻¹) and symmetric (around 1400 cm⁻¹) stretching bands of the carboxylate anion (COO⁻). researchgate.net
At high pH (basic conditions): Both groups will be deprotonated. The molecule will exist as a carboxylate anion (-COO⁻) with a neutral tertiary amine (-N(CH₂CH₂OH)₂). The spectrum would show the carboxylate bands while the N-H vibrations seen at low pH would be absent.
Studies on other amino acids have demonstrated that Raman and FT-IR spectra can be used to track these pH-dependent structural changes and even determine pKa values for the ionizable groups. ijsr.net
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For L-Alanine, 3-[bis(2-hydroxyethyl)amino]-, the primary chromophores are the carboxylic acid group and the tertiary amine.
Unmodified L-alanine does not absorb significantly in the near-UV region (above 220 nm), with its main absorption occurring in the far-UV. sci-hub.sersc.org The key electronic transition is the n → π* transition of the carbonyl group in the carboxylic acid moiety, which is typically weak and occurs around 210 nm.
The introduction of the N,N-bis(2-hydroxyethyl)amino group introduces a new chromophore. Tertiary amines exhibit a weak n → σ* transition. More significantly, in related aromatic compounds, the N,N-bis(2-hydroxyethyl)amino group acts as a strong auxochrome. Studies on p-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde show distinct absorption bands in the 250-350 nm range, attributed to n → π* and π → π* transitions involving the lone pair of the nitrogen atom and the aromatic system. researchgate.netnih.gov While the target molecule lacks the aromatic ring, the tertiary amine itself can contribute to absorption in the near-UV region. The presence of the lone pair on the nitrogen allows for n → σ* transitions, which are expected to occur in the 200-260 nm range.
Table 2: Expected Electronic Transitions for L-Alanine, 3-[bis(2-hydroxyethyl)amino]-
| Chromophore | Transition | Expected Wavelength Range (nm) | Reference(s) |
| Carboxylic Acid (-COOH) | n → π | ~210 | rsc.org |
| Tertiary Amine (-N(CH₂R)₂) | n → σ | 200 - 260 | researchgate.netnih.gov |
X-ray Crystallography for Precise Solid-State Structure Determination
As of the latest available data, a specific single-crystal X-ray diffraction structure for L-Alanine, 3-[bis(2-hydroxyethyl)amino]- has not been reported in the crystallographic databases. However, the solid-state structure can be predicted with high confidence based on the well-established crystal structure of L-alanine and the known geometries of N-alkylated amino acids.
L-alanine crystallizes in an orthorhombic space group (P2₁2₁2₁), with the molecule existing as a zwitterion. nih.govresearchgate.net For L-Alanine, 3-[bis(2-hydroxyethyl)amino]-, the solid-state form would likely also be zwitterionic, with a protonated tertiary amine and a deprotonated carboxylate group, stabilized by a network of intermolecular hydrogen bonds.
The key structural features would include:
Chiral Center: The α-carbon (C2) would maintain its (S)-configuration, as dictated by the L-enantiomer.
Alanine Backbone: The C-C and C-N bond lengths and angles of the alanine core would be similar to those in native L-alanine.
N-Substituent Geometry: The nitrogen atom would adopt a tetrahedral geometry due to the four substituents (the alanine Cα, two ethyl groups, and a proton in the zwitterionic form). The two hydroxyethyl chains would have conformational flexibility, but their orientation would be constrained by crystal packing forces and hydrogen bonding involving the hydroxyl groups and the carboxylate. Crystal structures of related N-substituted amino acids show how such side chains pack efficiently in the solid state. nih.govnih.gov
Table 3: Predicted Crystallographic Parameters and Bond Distances (Based on L-Alanine)
| Parameter | Expected Value | Reference(s) |
| Crystal System | Orthorhombic (predicted) | nih.govresearchgate.net |
| Space Group | P2₁2₁2₁ (predicted) | nih.govresearchgate.net |
| Cα-COO⁻ Bond Length | ~1.53 Å | researchgate.net |
| Cα-N⁺ Bond Length | ~1.49 Å | researchgate.net |
| Cα-Cβ Bond Length | ~1.52 Å | researchgate.net |
| Molecular Conformation | Zwitterionic, stabilized by H-bonds | researchgate.net |
Chiroptical Spectroscopy (Vibrational Circular Dichroism, Circular Dichroism) for Enantiomeric Purity and Solution Conformation
Chiroptical techniques are exceptionally sensitive to the three-dimensional structure of chiral molecules and are essential for confirming the enantiomeric purity and determining the solution conformation of L-Alanine, 3-[bis(2-hydroxyethyl)amino]-.
Electronic Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. For L-amino acids, the far-UV CD spectrum is characteristic of the stereochemistry at the α-carbon. L-alanine typically shows a positive CD band around 200-210 nm corresponding to the n → π* electronic transition of the carboxyl chromophore. nih.gov The sign and magnitude of this Cotton effect are diagnostic for the L-configuration. The substitution on the nitrogen atom is expected to modulate the intensity and exact position of this band but not invert its sign, thus serving as a reliable confirmation of enantiomeric purity.
Vibrational Circular Dichroism (VCD): VCD measures circular dichroism in the infrared region, providing stereochemical information about individual vibrational modes. It is particularly powerful for determining solution-state conformation. For L-Alanine, 3-[bis(2-hydroxyethyl)amino]-, VCD spectra would reveal details about the preferred orientation of the N-substituents and the conformation around the Cα-N and Cα-C bonds.
Studies on alanine-rich peptides show characteristic VCD signals in the amide I region (1700-1600 cm⁻¹), which are sensitive to secondary structure (e.g., α-helix vs. random coil). ijsr.net For the target molecule, the C=O stretch of the carboxyl group would exhibit a VCD signal whose sign and intensity depend on its local chiral environment. Similarly, C-H stretching and bending modes of the alanine backbone and the hydroxyethyl groups would show VCD couplets that are diagnostic of the molecule's average conformation in solution. Research on N-urethanyl-L-amino acid derivatives has demonstrated the utility of VCD in elucidating the conformational preferences of N-substituted amino acids.
Table 4: Characteristic Chiroptical Data for L-Alanine Derivatives
| Spectroscopy | Region | Characteristic Signal for L-Configuration | Reference(s) |
| Electronic CD | Far-UV (200-220 nm) | Positive Cotton effect (n → π* transition) | nih.gov |
| Vibrational CD | Mid-IR (1700-1300 cm⁻¹) | Specific VCD signals for C=O, C-N, and C-H vibrations | ijsr.net |
Coordination Chemistry and Metal Chelation Properties of L Alanine,3 Bis 2 Hydroxyethyl Amino
Ligand Design Principles and Multidentate Coordination Potential
L-Alanine, 3-[bis(2-hydroxyethyl)amino]- is an amino acid derivative that features a central nitrogen atom connected to two hydroxyethyl (B10761427) groups and a chiral L-alanine moiety. This arrangement provides multiple potential coordination sites: the tertiary amine nitrogen, the two hydroxyl oxygens, and the carboxylate group of the alanine (B10760859) backbone. Such ligands with multiple donor atoms are known for their ability to form stable chelate rings with metal ions. krishisanskriti.orgwikipedia.org The flexibility of the hydroxyethyl arms allows the ligand to adapt to the preferred coordination geometry of various metal ions. nih.gov
The presence of both hard (oxygen) and borderline (nitrogen) donor atoms according to the Hard and Soft Acids and Bases (HSAB) theory suggests a broad affinity for a range of metal ions. The N,O-bidentate coordination of the amino acid portion is a common feature in transition metal amino acid complexes, forming a stable five-membered chelate ring. wikipedia.org The bis(2-hydroxyethyl)amino group can also participate in chelation, potentially leading to a tridentate or tetradentate coordination mode, depending on the metal ion and reaction conditions. krishisanskriti.orgresearchgate.net This multidentate nature significantly enhances the stability of the resulting metal complexes due to the chelate effect.
Complexation Equilibria and Kinetics with Biologically Relevant Transition Metal Ions
The interaction of L-Alanine, 3-[bis(2-hydroxyethyl)amino]- with biologically relevant transition metal ions such as copper(II), nickel(II), and cobalt(II) is of significant interest due to their roles in biological systems and potential applications in catalysis and medicine. google.com
Table 1: Stability Constants (log K) for 1:1 Metal-Bicine Complexes at 25 °C
| Metal Ion | log K | Reference |
|---|---|---|
| Co(II) | 5.08 | researchgate.net |
| Ni(II) | 6.02 | researchgate.net |
| Cu(II) | 8.24 | researchgate.net |
The formation of ternary complexes with other biologically relevant ligands has also been studied for bicine, revealing the potential for L-Alanine, 3-[bis(2-hydroxyethyl)amino]- to participate in more complex equilibria in biological media. researchgate.net
The kinetics of complex formation and dissociation are crucial for understanding the mechanism of action of metal complexes in dynamic systems. For kinetically labile metal ions, these reactions are often fast. rsc.org The rate of complex formation is influenced by factors such as the nature of the metal ion, the concentration of the ligand, and the pH of the solution. Dissociation kinetics are equally important, as they determine the residence time of the metal ion in the complex. While specific kinetic data for L-Alanine, 3-[bis(2-hydroxyethyl)amino]- are not available, studies on similar amino acid-based ligands suggest that the formation of the initial encounter complex is followed by a series of stepwise chelation steps.
X-ray diffraction is a powerful technique for elucidating the precise three-dimensional structure of metal complexes in the solid state. ias.ac.injocpr.com For ligands like L-Alanine, 3-[bis(2-hydroxyethyl)amino]-, X-ray crystallography can reveal the coordination geometry around the metal center, the bond lengths and angles, and the conformation of the chelate rings. ias.ac.injocpr.com For instance, studies on copper(II) complexes with N-O donor ligands often show square-planar or distorted octahedral geometries. researchgate.net
Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic metal complexes, such as those of copper(II). researchgate.nettandfonline.commdpi.comnih.gov The EPR spectrum provides information about the electronic structure and the coordination environment of the metal ion. mdpi.comnih.gov The g-tensor and hyperfine coupling constants are sensitive to the number and type of coordinating atoms, allowing for the characterization of the complex in solution. mdpi.com For Cu(II) complexes with nitrogen and oxygen donor ligands, EPR can help to distinguish between different coordination modes. researchgate.nettandfonline.com
Interactions with Lanthanide Metal Ions and their Coordination Tendency
Lanthanide ions are hard acids and therefore show a strong preference for hard donor atoms like oxygen. The carboxylate and hydroxyl groups of L-Alanine, 3-[bis(2-hydroxyethyl)amino]- make it a suitable ligand for lanthanide coordination. nih.govresearchgate.net The coordination of amino acids with lanthanide ions often involves the carboxylate group in a bridging fashion, leading to the formation of polynuclear complexes. nih.gov The flexible nature of the bis(2-hydroxyethyl)amino moiety could allow for the encapsulation of the lanthanide ion, potentially leading to stable, mononuclear complexes with interesting photophysical properties. The use of multidentate ligands is a common strategy in the design of lanthanide complexes for various applications, including as MRI contrast agents and in luminescent materials. researchgate.netubc.camdpi.com
Exploration of Chelation Applications in Advanced Material Science Research (e.g., metal sequestration, catalyst support)
The strong chelating ability of L-Alanine, 3-[bis(2-hydroxyethyl)amino]- opens up possibilities for its use in various materials science applications.
Metal Sequestration: The ability to form stable complexes with a range of metal ions makes this ligand a candidate for metal sequestration from aqueous solutions. This is relevant for environmental remediation, particularly for the removal of toxic heavy metals. nih.govnih.gov Functionalized porous materials, such as amino acid-functionalized metal-organic frameworks (MOFs), have shown promise for the selective capture of metal ions. researchgate.netresearchgate.net
Catalyst Support: Amino acid-based ligands have been extensively used in asymmetric catalysis due to their chirality and ability to create a well-defined chiral environment around a metal center. google.commdpi.commdpi.com L-Alanine, 3-[bis(2-hydroxyethyl)amino]- could be immobilized on a solid support, such as silica (B1680970) or a polymer resin, to create a recyclable catalyst for various organic transformations. mdpi.com The coordination of a catalytically active metal ion to this ligand could lead to enhanced reactivity and selectivity. researchgate.netacs.org
Comparative Evaluation with Other Amino Acid-Based Chelating Agents
The chelating properties of L-Alanine, 3-[bis(2-hydroxyethyl)amino]- are best understood through a comparative lens, examining its structural and functional relationship with other well-established amino acid-based chelating agents. Due to the limited direct research on this specific compound, a detailed analysis of its close structural analog, N,N-bis(2-hydroxyethyl)glycine (Bicine), provides significant insights. This evaluation will, therefore, focus on comparing the metal coordination characteristics of the N,N-bis(2-hydroxyethyl)amino functional group, primarily through data available for Bicine, against other prominent amino acid-derived chelators such as ethylenediaminetetraacetic acid (EDTA), nitrilotriacetic acid (NTA), and newer generation agents like methylglycine diacetic acid (MGDA) and glutamic acid diacetate (GLDA).
The primary differentiating features among these chelators lie in the number and nature of their donor atoms, which include carboxylate groups, amine nitrogens, and hydroxyl groups. These differences influence the denticity of the ligand, the number and size of the chelate rings formed upon metal complexation, and ultimately, the stability of the resulting metal complexes.
Research into amino acid-based chelating agents has established that their efficacy is closely tied to their molecular structure. The presence of multiple donor groups allows for the formation of stable, ring-like structures around a central metal ion. multiplexgroup.com The stability of these complexes is a critical measure of a chelating agent's effectiveness.
N,N-bis(2-hydroxyethyl)amino Acids as Chelators: Insights from Bicine
N,N-bis(2-hydroxyethyl)glycine, or Bicine, is structurally very similar to L-Alanine, 3-[bis(2-hydroxyethyl)amino]-, with the only difference being a hydrogen atom in place of a methyl group on the α-carbon of the amino acid backbone. Bicine is a potential multidentate ligand, capable of coordinating with metal ions through its tertiary nitrogen atom, the two oxygen atoms of the carboxylate group, and the oxygen atoms of the two hydroxyethyl groups. krishisanskriti.org
Studies on the complex formation of Bicine with various divalent metal ions, such as Cu(II), Ni(II), and Co(II), have been conducted potentiometrically. The formation constants for 1:1:1 ternary complexes of these metal ions with Bicine and various other ligands have been determined. researchgate.net The stability of these binary metal-Bicine complexes generally follows the Irving-Williams order: Co(II) < Ni(II) < Cu(II). ekb.eg This order is consistent with the electronic configurations of these metal ions.
The crystal structure of a cobalt(II) complex with Bicine, bis[N,N-bis(2-hydroxyethyl)glycinato-κ³O¹,N,O²]cobalt(II) monohydrate, reveals a distorted octahedral coordination. The cobalt ion is coordinated by two nitrogen atoms and four oxygen atoms from two Bicine ligands. Specifically, the nitrogen atoms are in the apical positions, while the equatorial plane is formed by two hydroxyl oxygen atoms and two carboxylate oxygen atoms. nih.gov This demonstrates the tridentate nature of Bicine in this particular complex, utilizing the nitrogen, one carboxylate oxygen, and one hydroxyl oxygen from each ligand.
Comparison with Traditional Aminopolycarboxylate Chelators
Ethylenediaminetetraacetic acid (EDTA) and Nitrilotriacetic acid (NTA) are powerful and widely used chelating agents.
EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, creating five stable five-membered chelate rings. This high denticity leads to the formation of very stable metal complexes.
NTA is a tetradentate ligand, forming four bonds and three five-membered chelate rings. While it forms strong complexes, they are generally less stable than the corresponding EDTA complexes.
The stability constants for metal complexes with EDTA are significantly higher than those for simpler amino acids. For instance, the log K value for the Ca(II)-EDTA complex is 10.65, while for the Cu(II)-EDTA complex it is 18.78. laboratorynotes.com
In comparison, the N,N-bis(2-hydroxyethyl)amino group in L-Alanine, 3-[bis(2-hydroxyethyl)amino]- offers a lower denticity than EDTA. It can act as a tridentate or tetradentate ligand, involving the nitrogen, the carboxylate group, and one or both hydroxyethyl groups. Consequently, the stability of its metal complexes is expected to be lower than that of EDTA complexes but may be comparable to or slightly different from NTA, depending on the metal ion and the involvement of the hydroxyl groups in coordination.
Comparison with Modern Biodegradable Chelating Agents
More recently, biodegradable chelating agents derived from amino acids, such as methylglycine diacetic acid (MGDA) and glutamic acid diacetate (GLDA), have gained attention.
A comparative study on the efficacy of these "green" chelating agents for heavy metal remediation found that their performance can be comparable to that of EDTA under certain conditions. The study highlighted that both MGDA and [S,S]-ethylenediaminedisuccinic acid (EDDS) show removal rates for heavy metals similar to EDTA.
The structure of L-Alanine, 3-[bis(2-hydroxyethyl)amino]- suggests it would also be a readily biodegradable chelating agent, a significant advantage over the persistent nature of EDTA.
To facilitate a quantitative comparison, the following tables present the stability constants (log K) for various metal-ligand complexes. It is important to note that direct data for L-Alanine, 3-[bis(2-hydroxyethyl)amino]- is not available in the reviewed literature; therefore, data for its close analog, Bicine, is presented alongside other common chelators.
Table 1: Stability Constants (log K₁) of Metal Complexes with Bicine and Other Amino Acid-Based Chelators Data for Bicine represents binary complex formation. Data for other chelators is for 1:1 complexes. Conditions may vary across studies.
| Metal Ion | Bicine (N,N-bis(2-hydroxyethyl)glycine) | Glycine (B1666218) | NTA (Nitrilotriacetic acid) | EDTA (Ethylenediaminetetraacetic acid) |
| Co(II) | Value not found | 4.6 | 10.4 | 16.45 laboratorynotes.com |
| Ni(II) | Value not found | 5.8 | 11.5 | 18.4 laboratorynotes.com |
| Cu(II) | 8.1 | 8.2 | 13.0 | 18.78 laboratorynotes.com |
| Zn(II) | 6.8 | 5.0 | 10.7 | 16.5 laboratorynotes.com |
| Cd(II) | 6.2 | 4.3 | 9.8 | 16.5 laboratorynotes.com |
| Fe(III) | Value not found | Value not found | 15.9 | 25.1 laboratorynotes.com |
| Ca(II) | Value not found | 1.4 | 6.4 | 10.65 laboratorynotes.com |
| Mg(II) | Value not found | Value not found | 5.4 | 8.79 laboratorynotes.com |
Note: The stability constants can vary depending on experimental conditions such as temperature and ionic strength.
The interactive table below allows for a direct comparison of the known stability constants.
| Metal Ion | Bicine (log K₁) | Glycine (log K₁) | NTA (log K₁) | EDTA (log K₁) |
|---|
From the data, it is evident that EDTA forms significantly more stable complexes with all listed metal ions compared to the other chelators, which is attributable to its higher denticity. The stability of Bicine complexes with divalent transition metals is comparable to that of glycine for Cu(II) but higher for Zn(II) and Cd(II), suggesting that the hydroxyethyl arms contribute to the chelation, enhancing stability. The stability of NTA complexes is intermediate between that of simple amino acids and EDTA.
The presence of the two hydroxyethyl groups on the nitrogen atom in L-Alanine, 3-[bis(2-hydroxyethyl)amino]- is expected to increase the stability of its metal complexes compared to its parent amino acid, L-alanine, due to the potential for the hydroxyl groups to participate in coordination, thereby increasing the chelate effect. The methyl group on the α-carbon of L-Alanine, 3-[bis(2-hydroxyethyl)amino]- compared to the hydrogen in Bicine may introduce some steric hindrance, which could slightly decrease the stability of its metal complexes relative to those of Bicine.
Based on a comprehensive search of available scientific literature, there is a notable absence of specific computational chemistry and theoretical investigation studies focused solely on the compound L-Alanine, 3-[bis(2-hydroxyethyl)amino]-. Detailed research findings, data tables, and in-depth analyses pertaining to its quantum chemical calculations and molecular dynamics simulations, as requested in the outline, are not present in the public domain.
The requested sections and subsections require specific data from dedicated research that does not appear to have been conducted or published for this particular molecule. Generating an article with the required level of detail and scientific accuracy is therefore not possible without fabricating information, which would be scientifically unsound.
To provide an article that meets the standards of being informative and based on verifiable research, it would be necessary to either:
Shift the focus to a different, more extensively researched chemical compound for which computational studies are available.
Create a more general article discussing the methodologies of computational chemistry (like Density Functional Theory and Molecular Dynamics) and how they are theoretically applied to molecules with similar functional groups (e.g., amino acids, tertiary amines, and alcohols), without presenting specific data for L-Alanine, 3-[bis(2-hydroxyethyl)amino]-.
As per the strict instructions to focus solely on L-Alanine, 3-[bis(2-hydroxyethyl)amino]- and to include detailed research findings and data tables, the request cannot be fulfilled at this time due to the lack of source material.
Computational Chemistry and Theoretical Investigations of L Alanine,3 Bis 2 Hydroxyethyl Amino
Prediction of Preferred Metal Chelation Sites and Binding Energies
The bis(2-hydroxyethyl)amino functional group is a well-established chelating agent, capable of coordinating with a variety of metal ions. In the hypothetical molecule of L-Alanine, 3-[bis(2-hydroxyethyl)amino]-, the nitrogen atom of the amino group and the oxygen atoms of the two hydroxyethyl (B10761427) groups are the primary sites for metal chelation. The carboxyl group of the alanine (B10760859) backbone could also participate in metal binding, potentially leading to the formation of stable five- or six-membered chelate rings.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the preferred metal chelation sites and calculating the binding energies. These calculations can provide insights into the geometry of the metal-ligand complex, the coordination number of the metal ion, and the relative stability of different binding modes.
Illustrative Research Findings for Similar Compounds
Studies on amino acid derivatives and other molecules containing the bis(2-hydroxyethyl)amino moiety have demonstrated the utility of computational approaches in understanding metal chelation. For instance, research on the complexation of transition metal ions with amino acid-based ligands often reveals a high affinity for the metal ions, forming stable complexes.
The binding energy (BE) is a key parameter calculated to quantify the strength of the metal-ligand interaction. It is typically calculated as:
BE = Ecomplex - (Eligand + Emetal)
where Ecomplex is the total energy of the metal-ligand complex, Eligand is the energy of the free ligand, and Emetal is the energy of the free metal ion. A more negative binding energy indicates a more stable complex.
Hypothetical Binding Energies for L-Alanine, 3-[bis(2-hydroxyethyl)amino]- with Various Metal Ions
The following interactive table presents hypothetical binding energies for the 1:1 complex of L-Alanine, 3-[bis(2-hydroxyethyl)amino]- with several divalent metal ions, as would be predicted by DFT calculations. These values are for illustrative purposes and are based on trends observed for similar chelating agents.
| Metal Ion | Predicted Binding Energy (kcal/mol) | Predominant Coordinating Atoms |
| Cu(II) | -45.5 | N, O, O |
| Ni(II) | -40.2 | N, O, O |
| Zn(II) | -38.7 | N, O, O |
| Co(II) | -35.1 | N, O, O |
| Ca(II) | -25.8 | O, O |
These are hypothetical values for illustrative purposes.
The predicted trend in binding energies often follows the Irving-Williams series for divalent metal ions of the first transition series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
Establishment of Quantitative Structure-Property Relationships via Computational Approaches
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structure. These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined property.
For a class of compounds like N-substituted L-alanine derivatives, a QSPR model could be developed to predict various properties, such as metal chelation efficiency, solubility, or even biological activity.
Methodology for Developing a QSPR Model
Data Set Collection: A dataset of molecules with known property values is assembled. For our hypothetical case, this would involve synthesizing a series of L-alanine derivatives and measuring their metal binding constants.
Molecular Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the property of interest.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
Hypothetical QSPR Model for Metal Binding Affinity
A hypothetical QSPR model for predicting the binding affinity (logK) of L-alanine derivatives for Cu(II) might take the following form:
logK = c0 + c1 * (Descriptor 1) + c2 * (Descriptor 2) + ...
Illustrative Data for a Hypothetical QSPR Study
The following interactive table shows hypothetical data that could be used to develop a QSPR model for the binding affinity of a series of L-alanine derivatives with Cu(II).
| Compound | logK (experimental) | Descriptor 1 (e.g., Polar Surface Area) | Descriptor 2 (e.g., Dipole Moment) |
| Derivative 1 | 7.2 | 120 Ų | 3.5 D |
| Derivative 2 | 6.8 | 115 Ų | 3.1 D |
| Derivative 3 | 8.1 | 135 Ų | 4.2 D |
| Derivative 4 | 7.5 | 128 Ų | 3.9 D |
These are hypothetical values for illustrative purposes.
Such QSPR models are valuable tools in rational drug design and materials science, as they can guide the synthesis of new compounds with desired properties, thereby saving time and resources.
Biochemical Research Perspectives and in Vitro Interactions of L Alanine,3 Bis 2 Hydroxyethyl Amino
Role as a Building Block in Peptide and Polymer Synthesis
Incorporation into Peptide and Peptoid Scaffolds
There is no available research demonstrating the incorporation of L-Alanine, 3-[bis(2-hydroxyethyl)amino]- into either peptide or peptoid scaffolds. The unique side chain of this compound, with its tertiary amine and two hydroxyl groups, would likely impart specific properties such as increased hydrophilicity and potential for post-synthetic modifications. However, without experimental data, any discussion of its impact on scaffold structure or function would be purely speculative.
Application in the Design of Functional Biopolymers
Similarly, no studies were found that utilize L-Alanine, 3-[bis(2-hydroxyethyl)amino]- in the design of functional biopolymers. The hydroxyl groups on the side chain could theoretically serve as points for cross-linking or for the attachment of other molecules, but no such applications have been reported.
In Vitro Interactions with Enzyme Systems and Kinetic Studies
Investigation as a Substrate or Substrate Analogue for Aminotransferases
No investigations into whether L-Alanine, 3-[bis(2-hydroxyethyl)amino]- can act as a substrate or a substrate analogue for aminotransferases have been published. Such studies would be necessary to determine if the modified side chain is recognized by the active site of these enzymes.
Mechanistic Studies of Enzyme Inhibition or Activation
There is no information available regarding any mechanistic studies on the potential of L-Alanine, 3-[bis(2-hydroxyethyl)amino]- to inhibit or activate enzyme systems. The chemical structure suggests potential for interaction with various enzymes, but this has not been experimentally verified.
Fundamental Investigations into Biochemical Transport Mechanisms (In Vitro Models)
No research has been conducted on the transport of L-Alanine, 3-[bis(2-hydroxyethyl)amino]- across biological membranes in in vitro models. Understanding its transport characteristics would be essential for any potential in vivo applications, but this information is currently unavailable.
Based on a comprehensive review of publicly available scientific literature, there is no information on the specific chemical compound "L-Alanine, 3-[bis(2-hydroxyethyl)amino]-" regarding its applications in chemical biology research as probes or for bioconjugation.
Therefore, it is not possible to provide an article on the biochemical research perspectives and in vitro interactions of this particular compound within the requested framework. The specified sections and subsections of the outline, including its use as a chemical probe or in bioconjugation, could not be addressed due to the absence of relevant research findings for "L-Alanine, 3-[bis(2-hydroxyethyl)amino]-". Similarly, the creation of data tables with research findings is not feasible.
Exploration of Derivatives and Analogues of L Alanine,3 Bis 2 Hydroxyethyl Amino
Structural Modifications of the Bis(2-hydroxyethyl)amino Moiety
The bis(2-hydroxyethyl)amino group is a key feature, providing both a nucleophilic nitrogen center and two hydroxyl termini. Modifications at this moiety can significantly alter the molecule's polarity, steric bulk, and coordinating ability.
The nitrogen and oxygen atoms within the bis(2-hydroxyethyl)amino group can be targeted through various alkylation and acylation reactions.
Nitrogen Atom Modification: The tertiary amine nitrogen in the bis(2-hydroxyethyl)amino group is nucleophilic and can undergo alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. youtube.com This modification would introduce a permanent positive charge, significantly increasing the water solubility of the molecule. Acylation of this tertiary amine is generally not feasible. However, the primary α-amino group of the alanine (B10760859) backbone is highly amenable to N-alkylation. Catalytic methods using alcohols as alkylating agents, under ruthenium or iridium catalysis, offer a green and efficient route to mono- or di-N-alkylated products while often preserving the stereochemistry of the α-carbon. nih.govnih.govrsc.orgresearchgate.net These reactions typically proceed via a hydrogen auto-transfer mechanism. rsc.org
Oxygen Atom Modification: The two primary hydroxyl groups are reactive towards both acylation and alkylation.
O-Acylation: The hydroxyl groups can be readily converted to esters through reaction with acyl chlorides or carboxylic anhydrides. libretexts.org To achieve selective O-acylation without affecting the amino groups, the reaction can be performed under acidic conditions. nih.gov In an acidic medium, the amino groups are protonated, which prevents them from acting as nucleophiles and suppresses amide formation, thereby favoring the formation of side-chain esters. nih.gov This method is scalable and often allows for the direct isolation of the O-acyl derivative without extensive purification. nih.gov
O-Alkylation: The hydroxyl groups can also be converted to ethers via alkylation, for example, using alkyl halides under basic conditions (Williamson ether synthesis). The choice of base and reaction conditions would be critical to avoid competing N-alkylation at the alanine's primary amine.
| Target Atom | Reaction Type | Reagents & Conditions | Product Functional Group | Potential Impact on Properties |
|---|---|---|---|---|
| Nitrogen (α-amino) | N-Alkylation | Alcohol, Ru or Ir catalyst nih.govnih.gov | Secondary or Tertiary Amine | Increases lipophilicity, modifies basicity. researchgate.net |
| Oxygen (hydroxyl) | O-Acylation | Acyl halide or anhydride, acidic medium nih.gov | Ester | Increases lipophilicity, removes H-bond donor ability. |
| Oxygen (hydroxyl) | O-Alkylation | Alkyl halide, base | Ether | Increases lipophilicity, removes H-bond donor ability. |
| Nitrogen (tertiary) | N-Alkylation (Quaternization) | Alkyl halide | Quaternary Ammonium Salt | Introduces permanent positive charge, enhances water solubility. |
The terminal hydroxyl groups serve as handles for introducing a wide array of other functionalities. For instance, oxidation of the hydroxyl groups could yield aldehydes or carboxylic acids, depending on the oxidant and reaction conditions. These new functional groups could then be used for further conjugation. For example, a terminal carboxylic acid could be coupled with an amine to form an amide bond, linking the molecule to peptides or other biomolecules. amerigoscientific.com Alternatively, the hydroxyl groups could be converted to better leaving groups, such as tosylates, and subsequently displaced by various nucleophiles (e.g., azides, thiols, cyanides) to introduce new functionalities. The synthesis of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives showcases how amine and hydroxyl functionalities can be used to build more complex structures. researchgate.net
Modifications of the L-Alanine Backbone
The L-alanine core of the molecule provides another avenue for structural diversification, primarily through alterations at the chiral center or by further substitution on the side chain.
The natural L-configuration (S-configuration for most amino acids) is a defining feature of the parent molecule. thoughtco.comlibretexts.org Creating the D-alanine (R-configuration) analogue would result in a diastereomer with potentially different biological recognition and conformational preferences.
De Novo Synthesis: The D-enantiomer could be synthesized starting from D-alanine or by employing stereospecific synthetic routes. ymdb.canih.gov For instance, D-alanine can be produced via the enzymatic racemization of L-alanine using alanine racemase, followed by separation. nih.govfrontiersin.org
Epimerization/Racemization: While challenging, it might be possible to induce racemization at the α-carbon under certain conditions, which involves the deprotonation of the α-proton to form a planar carbanion intermediate, followed by non-stereospecific protonation. nih.gov However, this process is difficult at neutral pH due to the high pKa of the α-proton. nih.gov Post-translational enzymatic methods, such as those involving dehydroalanine (B155165) reductase, can convert a dehydroalanine residue into a D-alanine residue, suggesting a potential biosynthetic route for stereochemical inversion. acs.org
| Modification | Strategy | Resulting Stereochemistry | Potential Implication |
|---|---|---|---|
| Synthesis of Enantiomer | De novo synthesis from D-alanine ymdb.canih.gov | D-configuration | Altered 3D structure, different biological interactions. |
| Stereochemical Inversion | Enzymatic conversion (e.g., via racemase or reductase) frontiersin.orgacs.org | D-configuration | Precise inversion to the non-natural stereoisomer. |
| Racemization | Chemical treatment (e.g., base catalysis) nih.gov | Racemic mixture (D/L) | Loss of stereochemical purity, mixture of diastereomers. |
The parent molecule is a β-substituted alanine. Further modifications could involve introducing additional substituents to the side chain. A powerful method for synthesizing β-substituted alanines is the Michael addition of nucleophiles to dehydroalanine (ΔAla) derivatives. rsc.orgresearchgate.net A synthetic precursor to the target molecule could be an N-protected dehydroalanine ester, to which the bis(2-hydroxyethyl)amine is added as the nucleophile. Alternatively, if other substituents are desired on the side chain, various carbon, nitrogen, oxygen, or sulfur nucleophiles could be added to a ΔAla derivative to generate a library of β-substituted alanine analogues. rsc.orgresearchgate.net This approach allows for the introduction of heterocyclic groups (like pyrazole (B372694) or triazole), alkyl chains, or other functional moieties. rsc.orgresearchgate.net
| Nucleophile Type | Example Nucleophile | Resulting β-Substituent | Reference Method |
|---|---|---|---|
| Nitrogen | Pyrazole, 1,2,4-Triazole | β-(Pyrazol-1-yl), β-(1,2,4-Triazol-1-yl) | Michael addition to dehydroalanine rsc.orgresearchgate.net |
| Carbon | Organocuprates (R₂CuLi) | β-Alkyl | Conjugate addition reactions |
| Sulfur | Thiols (R-SH) | β-Thioether | Thiol-Michael addition |
| Oxygen | Alcohols (R-OH) | β-Alkoxy | Oxy-Michael addition |
Systematic Structure-Function Relationship Studies for Non-Clinical Applications
The structural modifications detailed above would systematically alter the physicochemical properties of L-Alanine, 3-[bis(2-hydroxyethyl)amino]-, enabling structure-function relationship (SFR) studies for non-clinical uses such as chelation and as a synthetic building block.
Amino acids and their derivatives are well-known chelating agents, capable of binding to metal ions through their amino and carboxyl groups. nih.gov The title compound possesses additional potential coordination sites in the tertiary amine and the two hydroxyl oxygens of the bis(2-hydroxyethyl)amino moiety, making it a potential multidentate ligand. The efficiency and selectivity of metal chelation could be systematically studied by modifying the structure.
Impact of N-Alkylation/Acylation: Alkylation of the α-amino group could modulate the steric environment around the chelation center.
Impact of Side Chain Substituents: Introducing other donor atoms (e.g., nitrogen in a heterocyclic ring, sulfur in a thiol) on the side chain would increase the denticity of the ligand and could improve both the affinity and selectivity for specific metal ions. mdpi.com Studies have shown a strong correlation between the presence of amino acid residues like histidine and a peptide's metal chelating ability. mdpi.com
| Structural Modification | Hypothesized Effect on Chelating Capacity | Rationale |
|---|---|---|
| Quaternization of tertiary nitrogen | May decrease stability | Introduces positive charge, potentially repelling metal cations; alters conformation. |
| O-Acylation of hydroxyls | Decreased stability | Removes two potential oxygen donor atoms from the chelation sphere. |
| Oxidation of hydroxyls to carboxyls | Increased stability | Introduces two strong carboxylate donor groups, increasing denticity and negative charge. |
| Introduction of β-heterocyclic substituent | Increased stability and selectivity | Adds nitrogen heteroatoms as additional coordination sites, similar to histidine. mdpi.com |
Amino acids are fundamental building blocks in organic synthesis, used to create a vast range of molecules from peptides to complex natural products and polymers. nih.govfrontiersin.org The title compound, with its multiple, orthogonally-addressable functional groups, is a prime candidate for use as a versatile synthetic building block.
Polymer Synthesis: The molecule can be viewed as an AB-type functional monomer. For example, the amino and carboxyl groups could be used for polymerization to create novel pseudo-poly(amino acid)s or poly(β-peptoid)s. acs.orgchinesechemsoc.org The pendant bis(2-hydroxyethyl)amino groups would introduce regular functionality along the polymer chain, which could be used for cross-linking, metal coordination, or further derivatization.
Scaffold for Complex Molecules: The chiral L-alanine core provides a defined stereochemical starting point. The various functional groups can be selectively protected and reacted in sequence to build complex architectures. For example, the introduction of amino acids into other natural product scaffolds has been shown to improve properties like solubility and biological activity. frontiersin.org This derivative could serve as a chiral scaffold onto which other pharmacophores or functional units are attached, making it a useful intermediate in medicinal chemistry and materials science. amerigoscientific.comrsc.org
Synthesis and Characterization of Oligomeric and Polymeric Forms Incorporating a Moiety Analogous to L-Alanine, 3-[bis(2-hydroxyethyl)amino]-
The synthesis of polyurethanes is a versatile process that typically involves the reaction of a diol or polyol with a diisocyanate. acs.org In the case of polymers incorporating an MDEA-like moiety, the N-alkyldiethanolamine acts as a chain extender or as part of the polyol component, introducing tertiary amine groups into the polymer backbone. These tertiary amines can be subsequently quaternized to create polyurethane ionomers with distinct properties. researchgate.net
A common synthetic strategy involves a two-step process. mdpi.com First, a prepolymer is formed by reacting a diisocyanate with a polyol, such as poly(tetramethylene oxide) glycol or polyoxypropylene glycol. researchgate.netresearchgate.net This is followed by the chain extension of the prepolymer with an N-alkyldiethanolamine, like MDEA, and potentially other diamines. researchgate.netresearchgate.net The reaction conditions, such as temperature and the use of catalysts like dibutyltin (B87310) dilaurate (DBTDL), are crucial in controlling the polymerization process and the final properties of the polyurethane. researchgate.net
The characterization of these polyurethanes involves a range of analytical techniques to determine their chemical structure, molecular weight, and thermal properties. Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the chemical structure of the synthesized polymers. researchgate.netresearchgate.net For instance, FTIR spectra can confirm the formation of urethane (B1682113) linkages by identifying the characteristic N-H stretching and C=O stretching vibrations. mdpi.com
Thermal properties, including the glass transition temperature (Tg), are often determined using differential scanning calorimetry (DSC). researchgate.netresearchgate.net The thermal stability of the polymers can be assessed by thermogravimetric analysis (TGA). researchgate.net The data from these analyses provide insights into the physical state and decomposition behavior of the polymers.
The following interactive data table summarizes the characterization of polyurethanes synthesized using N-methyldiethanolamine (MDEA), a structural analog to the L-alanine derivative of interest.
Table 1. Characterization of Polyurethanes Synthesized with N-Methyldiethanolamine (MDEA)
| Polymer System | Monomers | Characterization Method | Key Findings |
| Polyurethane Cationomers | 4,4'-methylenebis(phenyl isocyanate), polyoxypropylene glycol, N-methyldiethanolamine | FTIR, 1H NMR, 13C NMR | Chemical structures of the synthesized cationomers were confirmed. |
| Shape Memory Polyurethanes | Hexamethylene diisocyanate (HDI), N-methyldiethanolamine (MDEA), 1,4-butanediol (B3395766) (BDO) | FTIR, NMR, DSC, TGA | The study investigated the structure and properties of MDEA-based shape memory polyurethanes. |
| Polyurethane Networks | Model compound bis(2-hydroxyethyl)methylamine (MDEA) | DSC | The glass transition temperature (Tg) of the polyurethane networks was determined. |
It is important to note that the incorporation of the L-alanine moiety would introduce additional functionality, such as a chiral center and a carboxylic acid group (or its ester), which would be expected to influence the polymerization process and the properties of the resulting polymers. For example, the presence of the amino acid could enhance biodegradability, a desirable feature in many biomedical applications. While the studies on MDEA-based polyurethanes provide a foundational understanding, further research is necessary to explore the synthesis and unique characteristics of polymers derived directly from L-Alanine, 3-[bis(2-hydroxyethyl)amino]-.
Advanced Analytical Methodologies for Detection and Quantification of L Alanine,3 Bis 2 Hydroxyethyl Amino
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of L-Alanine, 3-[bis(2-hydroxyethyl)amino]-. Method development centers on addressing the compound's high polarity and the need for sensitive detection. Given its poor retention on conventional reversed-phase columns like C18, alternative chromatographic modes are employed. mdpi.com Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable choice, as it is designed to retain and separate very polar compounds. sciex.com A HILIC-based method would typically use a polar stationary phase (e.g., silica (B1680970), or phases bonded with amide or glycan groups) and a mobile phase with a high concentration of an organic solvent like acetonitrile (B52724) and a small percentage of aqueous buffer. sciex.comnih.gov
An alternative reversed-phase approach involves the use of ion-pairing reagents in the mobile phase. helixchrom.com These reagents, such as trifluoroacetic acid (TFA), form a neutral complex with the charged analyte, enhancing its retention on a nonpolar stationary phase. However, care must be taken as ion-pairing reagents can be harsh on columns. mdpi.com
Table 1: Illustrative HPLC Method Parameters for L-Alanine, 3-[bis(2-hydroxyethyl)amino]- Analysis
| Parameter | Condition | Rationale |
| Chromatographic Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | Provides superior retention and separation for highly polar analytes. sciex.com |
| Stationary Phase | Amide- or Glycan-bonded Silica (e.g., bioZen Glycan) | Offers robust and reproducible separation for polar compounds like amino acids. sciex.com |
| Mobile Phase A | 10 mM Ammonium (B1175870) Formate in Water | Aqueous component of the gradient, provides ions for MS detection compatibility. sciex.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the gradient, facilitates elution control in HILIC mode. |
| Gradient | Isocratic or Gradient Elution | A gradient from high organic to higher aqueous content is typically used to elute analytes. waters.com |
| Flow Rate | 0.25 - 0.50 mL/min | Standard flow rate for analytical scale columns ensuring optimal efficiency. nih.govnih.gov |
| Detection | UV (with derivatization), Fluorescence (with derivatization), or Mass Spectrometry (MS) | Native compound lacks a strong chromophore; derivatization or mass-based detection is required. mdpi.comwaters.com |
Assessing the enantiomeric purity of L-Alanine, 3-[bis(2-hydroxyethyl)amino]- is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. HPLC offers two main strategies for this purpose: direct and indirect separation.
Direct Separation: This approach utilizes a Chiral Stationary Phase (CSP). CSPs based on macrocyclic glycopeptides, such as teicoplanin or vancomycin, are particularly effective for the direct resolution of underivatized amino acid enantiomers. sigmaaldrich.comsigmaaldrich.com The separation mechanism involves the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase, which have different stabilities and thus different retention times. The D-enantiomer is typically retained more strongly on these types of columns. sigmaaldrich.com
Indirect Separation: This method involves pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.net These diastereomers have distinct physicochemical properties and can be separated on a standard achiral stationary phase, such as a C18 column. A widely used CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA), which reacts with the primary or secondary amine of the target compound. nih.gov Other reagents like o-phthalaldehyde (B127526) (OPA) combined with a chiral thiol (e.g., N-tert-butyloxycarbonyl-D-cysteine) can also be used. researchgate.net
Derivatization is a key strategy in the analysis of L-Alanine, 3-[bis(2-hydroxyethyl)amino]- not only for chiral separations but also to improve its chromatographic behavior and, critically, its detectability. springernature.com Since the native molecule lacks a significant chromophore or fluorophore, derivatization is often necessary for sensitive detection by UV-Vis or fluorescence detectors. waters.com
Common derivatization targets on the molecule include the secondary amine and the hydroxyl groups.
Amine-Reactive Reagents: Reagents such as Waters' AccQ•Tag (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) react with the amine group to yield a highly fluorescent, stable derivative that can be readily analyzed by reversed-phase HPLC. waters.com For complete derivatization, an excess of the reagent is required. waters.com
o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. While the target compound has a secondary amine, this method is a cornerstone of amino acid analysis and modifications could be explored.
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA): As mentioned for chiral analysis, Marfey's reagent also introduces a strong chromophore (dinitrophenyl group), allowing for sensitive UV detection at around 340 nm. nih.gov
The choice of derivatization agent depends on the desired sensitivity, the available detection equipment, and the need for chiral resolution.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its high polarity and low volatility, L-Alanine, 3-[bis(2-hydroxyethyl)amino]- cannot be analyzed directly by Gas Chromatography (GC). researchgate.net A mandatory derivatization step is required to convert the polar functional groups (-COOH, -NH-, -OH) into less polar, more volatile substitutes.
A common and effective method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.net This process replaces the active hydrogens on the carboxyl, hydroxyl, and amine groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. The resulting derivative is volatile enough to be analyzed by GC.
When coupled with Mass Spectrometry (GC-MS), this technique provides high sensitivity and structural information. The mass spectrum of the derivatized compound will show a characteristic fragmentation pattern that can be used for definitive identification and quantification. hmdb.ca While a predicted spectrum can serve as a guide, confirmation requires analysis of an authentic standard. hmdb.ca
Capillary Electrophoresis (CE) and Microchip Electrophoresis-Based Assays
Capillary Electrophoresis (CE) is an excellent technique for analyzing charged, polar molecules like L-Alanine, 3-[bis(2-hydroxyethyl)amino]-. In its simplest form, Capillary Zone Electrophoresis (CZE), analytes are separated in a fused-silica capillary based on their charge-to-size ratio under the influence of a high electric field. mdpi.com This method offers high efficiency, short analysis times, and requires only minuscule sample volumes.
A key advantage of CE is that it can often be performed without any derivatization, analyzing the compound in its native state. mdpi.com Detection is typically achieved using a UV-Vis detector integrated into the CE system. The compound's zwitterionic nature means that its net charge, and therefore its electrophoretic mobility, can be manipulated by adjusting the pH of the background electrolyte (running buffer). For instance, at a low pH (e.g., 2.5), the carboxyl group is protonated and the amine groups are protonated, resulting in a net positive charge and migration toward the cathode. mdpi.com
Quantitative Spectrophotometric Assays
Direct spectrophotometric quantification of L-Alanine, 3-[bis(2-hydroxyethyl)amino]- is challenging because the molecule does not possess a strong chromophore that absorbs light in the UV-Visible region. Therefore, quantitative assays typically rely on a chemical reaction that produces a colored product, which can then be measured. rsc.org
One of the most common methods for amino acid quantification is the ninhydrin (B49086) reaction. nih.gov However, the classic ninhydrin reaction is specific for primary amines and proline. The secondary amine in L-Alanine, 3-[bis(2-hydroxyethyl)amino]- may yield a different colored product or react with lower sensitivity, necessitating method adaptation and validation. An alternative would be to use a derivatizing agent that adds a chromophore, as discussed in the HPLC section, and then quantify the resulting derivative using a spectrophotometer. For example, after derivatization with FDAA, the concentration could be determined by measuring the absorbance at 340 nm. nih.govnih.gov
Development of Hyphenated Techniques for Comprehensive Analytical Characterization
For a comprehensive understanding of L-Alanine, 3-[bis(2-hydroxyethyl)amino]- in complex matrices, hyphenated techniques are indispensable. These methods combine the powerful separation of chromatography or electrophoresis with the sensitive and selective detection of mass spectrometry.
Table 2: Key Hyphenated Techniques for Analysis
| Technique | Separation Principle | Detection Principle | Advantages |
| HILIC-MS/MS | Hydrophilic Interaction | Mass-to-charge ratio (m/z) and fragmentation pattern | Ideal for polar compounds. Provides high sensitivity, selectivity, and structural confirmation without derivatization. mdpi.comnih.gov |
| GC-MS | Volatility / Boiling Point (post-derivatization) | Mass-to-charge ratio (m/z) and fragmentation pattern | Provides excellent separation efficiency and definitive identification through established mass spectral libraries (for the derivative). researchgate.nethmdb.ca |
| LC-MS | Hydrophobicity / Polarity | Mass-to-charge ratio (m/z) | A versatile and widely used technique for quantifying amino acids and their derivatives in various biological fluids. google.comnih.gov |
| CE-MS | Charge-to-Size Ratio | Mass-to-charge ratio (m/z) | Combines high separation efficiency for charged species with the specificity of MS, requiring minimal sample volume. nih.gov |
Among these, HILIC coupled with tandem mass spectrometry (HILIC-MS/MS) is arguably the most powerful approach. It allows for the direct analysis of the underivatized compound, providing retention, accurate mass measurement, and fragmentation data simultaneously. nih.gov This enables not only robust quantification but also confident identification, even at trace levels in complex biological samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
